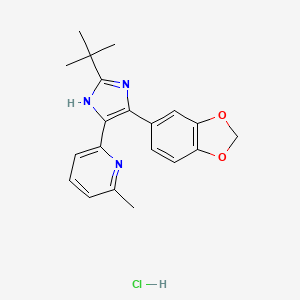

SB-505124 hydrochloride

Description

Properties

IUPAC Name |

2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2.ClH/c1-12-6-5-7-14(21-12)18-17(22-19(23-18)20(2,3)4)13-8-9-15-16(10-13)25-11-24-15;/h5-10H,11H2,1-4H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUOOXPZOVNPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(N=C(N2)C(C)(C)C)C3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356559-13-2 | |

| Record name | SB 505124 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356559132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

SB-505124 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective TGF-β Type I Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-505124 hydrochloride is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor serine/threonine kinases, specifically targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2][3] As a reversible ATP-competitive inhibitor, SB-505124 effectively blocks the canonical TGF-β signaling pathway, which plays a pivotal role in a myriad of cellular processes including proliferation, differentiation, apoptosis, and extracellular matrix production.[4][5][6] Dysregulation of this pathway is implicated in numerous pathologies, most notably fibrosis and cancer. This technical guide provides an in-depth overview of the core mechanism of action of SB-505124, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

The canonical TGF-β signaling cascade is initiated by the binding of TGF-β ligands to their respective type II receptors (TβRII). This ligand-receptor interaction induces the recruitment and subsequent phosphorylation of a type I receptor (TβRI), such as ALK5, at its glycine-serine rich (GS) domain.[2] This phosphorylation event activates the kinase domain of the TβRI, which then propagates the downstream signal by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[7][8]

SB-505124 exerts its inhibitory effect by directly competing with ATP for binding to the kinase domain of ALK4, ALK5, and ALK7.[4][5] This competitive inhibition prevents the autophosphorylation and activation of the type I receptors, thereby halting the phosphorylation of SMAD2 and SMAD3. Consequently, the formation of the SMAD2/3-SMAD4 complex and its translocation to the nucleus to regulate target gene expression are abrogated.[7][8]

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy and selectivity of SB-505124 have been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency towards ALK5 and ALK4.

| Target Kinase | IC50 (nM) | Selectivity Notes | Reference(s) |

| ALK5 (TGF-βRI) | 47 ± 5 | - | [9][10] |

| ALK4 | 129 ± 11 | Approximately 2.5-fold less sensitive than ALK5. | [1][9] |

| ALK7 | Inhibits ALK7-dependent SMAD2 phosphorylation. | Qualitative inhibition noted. | [11] |

| ALK1, ALK2, ALK3, ALK6 | No significant inhibition. | Does not inhibit BMP-activated receptors. | [1][7] |

| p38 MAPKα | 10,600 | Over 200-fold less sensitive than ALK5. | [12][13] |

Table 1: Summary of the in vitro inhibitory activity of SB-505124 against various kinases.

Signaling Pathway and Inhibition Model

The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by SB-505124.

Experimental Protocols

In Vitro Kinase Assay (IC50 Determination)

This protocol outlines the methodology to determine the concentration of SB-505124 required to inhibit 50% of ALK5 enzymatic activity.

Materials:

-

Recombinant human ALK5 kinase domain

-

GST-fused SMAD3 substrate

-

This compound

-

[γ-³³P]ATP

-

Kinase assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

P-81 phosphocellulose paper

-

0.5% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of SB-505124 in DMSO, followed by dilution in kinase assay buffer.

-

In a microplate, combine 65 nM of the recombinant ALK5 kinase domain and 184 nM of the GST-SMAD3 substrate.[14]

-

Add the diluted SB-505124 or vehicle control (DMSO) to the enzyme-substrate mixture and incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding 3 µM ATP containing 0.5 µCi of [γ-³³P]ATP.[14]

-

Incubate the reaction for 3 hours at 30°C.[14]

-

Stop the reaction and spot the mixture onto P-81 phosphocellulose paper.

-

Wash the P-81 paper three times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.[14]

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each SB-505124 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

SMAD2 Phosphorylation Assay (Western Blot)

This cell-based assay measures the ability of SB-505124 to inhibit TGF-β-induced phosphorylation of SMAD2.

Materials:

-

Cell line responsive to TGF-β (e.g., HaCaT, A549)

-

Cell culture medium

-

Recombinant human TGF-β1

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total SMAD2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-incubate the cells with various concentrations of SB-505124 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include a non-stimulated control.

-

Wash the cells twice with ice-cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-SMAD2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total SMAD2 and a loading control antibody.

-

Quantify the band intensities and normalize the phospho-SMAD2 signal to the total SMAD2 or loading control signal.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a kinase inhibitor like SB-505124.

Conclusion

This compound is a well-characterized, selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7. Its mechanism of action, centered on the competitive inhibition of ATP binding to the receptor kinase domain, leads to a potent and specific blockade of the canonical SMAD2/3 signaling pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the TGF-β signaling pathway and its role in disease. The high selectivity and potency of SB-505124 make it an invaluable tool for dissecting the complexities of TGF-β signaling and a promising candidate for further therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. In Vitro Assays for Measuring TGFβ Growth Stimulation and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. m.youtube.com [m.youtube.com]

- 11. SB-505124 | TGF-beta/Smad | ALK | TargetMol [targetmol.com]

- 12. Blockade of TGF-β inhibits mammary tumor cell viability, migration, and metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

SB-505124 Hydrochloride: A Technical Guide for Researchers

SB-505124 hydrochloride is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases, specifically targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7. [1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, key experimental data, and detailed protocols for its use in research settings.

Core Mechanism of Action

SB-505124 acts as a competitive inhibitor of the ATP-binding site of ALK4, ALK5, and ALK7.[1][3] By blocking the kinase activity of these receptors, SB-505124 effectively abrogates the downstream signaling cascade initiated by TGF-β superfamily ligands, such as TGF-βs and activins.[2] This inhibition prevents the phosphorylation of the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[4][5][6] Consequently, the formation of the Smad2/3-Smad4 complex and its translocation to the nucleus to regulate target gene expression are blocked.[7]

Data Presentation

Inhibitory Activity

The inhibitory potency of this compound has been characterized through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for ALK4 and ALK5.

| Target Kinase | IC50 (nM) | Assay Conditions |

| ALK5 (TGF-βRI) | 47 ± 5 | Cell-free kinase assay |

| ALK4 | 129 ± 11 | Cell-free kinase assay |

| p38α MAPK | 10,600 ± 1,800 | In vitro phosphorylation of ATF-2 |

Data compiled from multiple sources.[1][4][5][8]

Selectivity Profile

SB-505124 exhibits high selectivity for ALK4, ALK5, and ALK7 over other related kinases, including ALK1, ALK2, ALK3, and ALK6, which are involved in the bone morphogenetic protein (BMP) signaling pathway.[2][4] At a concentration of 10 µM, SB-505124 showed no significant inhibition of a panel of 27 other kinases.[8]

Signaling Pathway

The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by SB-505124.

Experimental Protocols

In Vitro Kinase Assay (Radiometric)

This protocol is adapted from methodologies used to determine the IC50 of SB-505124 against ALK5.[1]

1. Reagents:

-

Recombinant human GST-tagged ALK5 kinase domain

-

GST-tagged Smad3

-

Kinase Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT

-

ATP solution (3 µM)

-

[γ-³³P]ATP (0.5 µCi per reaction)

-

This compound dissolved in DMSO

-

P-81 phosphocellulose paper

-

0.5% Phosphoric acid

-

Scintillation cocktail

2. Procedure:

-

Prepare a reaction mixture containing 65 nM GST-ALK5 and 184 nM GST-Smad3 in Kinase Assay Buffer.

-

Add varying concentrations of SB-505124 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP solution containing [γ-³³P]ATP.

-

Incubate the reaction for 3 hours at 30°C.

-

Spot a portion of the reaction mixture onto P-81 phosphocellulose paper to capture the phosphorylated protein.

-

Wash the P-81 paper three times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of SB-505124 and determine the IC50 value.

Cellular Smad2/3 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the inhibitory effect of SB-505124 on TGF-β-induced Smad2/3 phosphorylation in a cellular context.[7][9][10][11]

1. Reagents:

-

Cell line of interest (e.g., HaCaT, HepG2)

-

Complete cell culture medium

-

Serum-free medium

-

Recombinant human TGF-β1

-

This compound dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

2. Procedure:

-

Seed cells in a multi-well plate and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with varying concentrations of SB-505124 (or DMSO as a vehicle control) for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the effect of SB-505124 on Smad2/3 phosphorylation.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for evaluating the effect of SB-505124 on TGF-β-induced cellular responses.

Conclusion

This compound is a valuable research tool for investigating the roles of the TGF-β signaling pathway in a multitude of biological processes, including cell proliferation, differentiation, apoptosis, and fibrosis.[2][4] Its high potency and selectivity for ALK4, ALK5, and ALK7 make it a precise instrument for dissecting the complexities of TGF-β-mediated cellular events. The provided protocols and data serve as a comprehensive resource for researchers and drug development professionals utilizing this inhibitor in their studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SB-505124 | TGF-beta/Smad | ALK | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. SB-505124 HCl | inhibitor of TGFβR (TGF-β Receptor type I receptor) | CAS 356559-13-2 | this compound | ALK4/5/7 抑制剂 | 美国InvivoChem [invivochem.cn]

- 7. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the SB-505124 Hydrochloride Signaling Pathway

Introduction

This compound is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. It specifically targets the serine/threonine kinase activity of the TGF-β type I receptors ALK4, ALK5, and ALK7.[1][2][3][4][5][6] As a reversible, ATP-competitive inhibitor, SB-505124 provides a powerful tool for dissecting the complex roles of TGF-β signaling in various biological processes, including cell proliferation, differentiation, apoptosis, fibrosis, and immune regulation.[1][7][8][9] Its selectivity for the TGF-β branch of signaling over the related Bone Morphogenetic Protein (BMP) pathway makes it an invaluable asset in both basic research and preclinical studies.[1][4][5] This guide provides a comprehensive overview of its mechanism of action, the signaling pathways it modulates, quantitative data, and detailed experimental protocols.

Chemical and Physical Properties

A summary of the key properties of SB-505124 is presented below. Note that values may differ slightly between the free base and hydrochloride hydrate (B1144303) forms.

| Property | Value | Citations |

| IUPAC Name | 2-(5-benzo[1]dioxol-5-yl-2-tert-butyl-1H-imidazol-4-yl)-6-methylpyridine hydrochloride | [1][6] |

| Synonyms | TGF-β RI Kinase Inhibitor III | [10] |

| CAS Number | 694433-59-5 (free base); 356559-13-2 (hydrochloride) | [11] |

| Molecular Formula | C₂₀H₂₁N₃O₂ (free base) | |

| Molecular Weight | 335.40 g/mol (free base) | [7] |

| Purity | ≥98% (by HPLC) | |

| Appearance | Yellow powder | |

| Solubility | Soluble to 100 mM in DMSO; Soluble to 100 mM in 2eq. HCl; Insoluble in water | [11] |

| Storage | Store at 2-8°C, desiccated | [11] |

Mechanism of Action

SB-505124 exerts its effects by directly inhibiting the kinase activity of specific TGF-β type I receptors, also known as activin receptor-like kinases (ALKs).

-

Selective Inhibition: It is a selective inhibitor of ALK4, ALK5 (also known as TβRI), and ALK7.[1][3][4] Crucially, it does not inhibit the type I receptors associated with the BMP pathway, namely ALK1, ALK2, ALK3, or ALK6, allowing for precise modulation of the TGF-β/Activin/Nodal signaling branches.[1][2][4][5][6][7]

-

ATP-Competitive: SB-505124 functions as a reversible, ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the ALK4/5/7 kinase domain, preventing the phosphorylation of downstream substrates.[7][8][9]

The TGF-β Signaling Pathway and SB-505124 Intervention

The canonical TGF-β pathway is a critical signaling cascade that translates extracellular cues into transcriptional responses.

-

Ligand Binding: The pathway is initiated when a ligand (e.g., TGF-β, Activin) binds to a type II receptor homodimer (TβRII).[12][13]

-

Receptor Complex Formation: This binding recruits a type I receptor homodimer (e.g., ALK5), forming a heterotetrameric complex.[12][13]

-

Activation: Within this complex, the constitutively active TβRII kinase phosphorylates and activates the ALK5 kinase.[12][13]

-

SMAD Phosphorylation: The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[12][13]

-

SMAD Complex Formation & Translocation: Phosphorylated SMAD2/3 forms a complex with the common mediator SMAD (Co-SMAD), SMAD4. This complex translocates into the nucleus.[13]

-

Gene Transcription: In the nucleus, the SMAD complex partners with other transcription factors to regulate the expression of target genes.[13]

SB-505124 intervenes at Step 4 . By inhibiting the kinase activity of ALK4, ALK5, and ALK7, it directly prevents the phosphorylation of SMAD2 and SMAD3, effectively halting the downstream signaling cascade.[1][5][6][8] This blockade also affects non-canonical, SMAD-independent pathways that are activated by TGF-β, such as the MAPK pathways (ERK, JNK, p38).[1][2][4][12][14]

Quantitative Inhibitory Activity

The potency of SB-505124 has been quantified in various assays. It is consistently shown to be more potent than the related inhibitor, SB-431542.[1][5][6]

| Target | Assay Type | IC₅₀ Value (nM) | Citations |

| ALK5 (TβRI) | Cell-free kinase assay | 47 | [2][3][4][7][9] |

| ALK4 | Cell-free kinase assay | 129 | [2][3][4][7][9] |

| ALK5 | Functional assay (Sf9 cells) | 34.9 | [7] |

| ALK5 | Functional assay (HaCaT cells) | 43.8 | [7] |

| ALK2 | Cell-free kinase assay | >10,000 (not inhibited) | [2][6][11] |

| Other ALKs | (ALK1, 3, 6) | Not inhibited | [1][2][4][7] |

Experimental Protocols

The following are detailed methodologies for key experiments involving SB-505124.

In Vitro ALK5 Kinase Assay

This protocol assesses the direct inhibitory effect of SB-505124 on ALK5 kinase activity.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 1 mM DTT.

-

Enzyme and Substrate: Add 65 nM of recombinant GST-ALK5 kinase domain and 184 nM of its substrate, GST-Smad3, to the buffer.[7]

-

Inhibitor Addition: Add varying concentrations of SB-505124 (or DMSO as a vehicle control) to the reaction mixtures.

-

Initiate Reaction: Start the kinase reaction by adding 3 µM ATP supplemented with 0.5 µCi of [³³P]γATP.[7]

-

Incubation: Incubate the reactions for 3 hours at 30°C.[7]

-

Capture and Wash: Spot the reaction mixtures onto P-81 phosphocellulose paper to capture the phosphorylated protein. Wash the paper extensively with 0.5% phosphoric acid to remove unincorporated [³³P]γATP.[7]

-

Quantification: Measure the amount of incorporated ³³P using liquid scintillation counting.

-

Analysis: Calculate the percentage of inhibition at each SB-505124 concentration relative to the control and determine the IC₅₀ value.

Cell-Based SMAD2 Phosphorylation Assay (Western Blot)

This protocol measures the ability of SB-505124 to block TGF-β-induced SMAD2 phosphorylation in a cellular context.

Methodology:

-

Cell Culture: Plate cells (e.g., HaCaT, primary chondrocytes, mPASMC) and grow to desired confluency. Serum-starve the cells for several hours to reduce basal signaling.[15]

-

Pre-incubation: Treat the cells with desired concentrations of SB-505124 (e.g., 0.5 µM, 1 µM, 5 µM) or DMSO vehicle for 1 hour.[15][16]

-

Stimulation: Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL) for 1 hour.[15][16]

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blot:

-

Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for phosphorylated SMAD2 (pSMAD2).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Re-probe the membrane for total SMAD2 and a loading control (e.g., GAPDH, Vinculin) to normalize the pSMAD2 signal. Quantify band intensity using densitometry.

Cell Viability / Apoptosis Assay (WST-1)

This protocol assesses the ability of SB-505124 to block TGF-β-induced effects on cell viability or apoptosis.

Methodology:

-

Cell Seeding: Seed approximately 2000 cells per well in a 96-well plate in low-serum media (e.g., 0.2% FBS) and allow them to attach overnight.[7]

-

Inhibitor Treatment: Add 50 µL of media containing SB-505124 at various final concentrations to the appropriate wells. Incubate for 30 minutes.[7]

-

Induction: Add TGF-β1 (often in combination with an agent like TNF-α to induce apoptosis in certain cell lines) to a final volume of 200 µL.[7]

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours).

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 3 hours at 37°C.[7]

-

Measurement: Measure the absorbance of the formazan (B1609692) product using an ELISA plate reader. The absorbance correlates with the number of metabolically active, viable cells.[7]

-

Analysis: Compare the absorbance values of TGF-β-treated cells with and without SB-505124 to determine the inhibitor's effect on cell viability.

References

- 1. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. [PDF] SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. apexbt.com [apexbt.com]

- 9. apexbt.com [apexbt.com]

- 10. caymanchem.com [caymanchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Transforming growth factor-β stimulates Smad1/5 signaling in pulmonary artery smooth muscle cells and fibroblasts of the newborn mouse through ALK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to SB-505124 Hydrochloride: A Selective TGF-β Type I Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-505124 hydrochloride (CAS Number: 356559-13-2) is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases, specifically targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2][3][4][5][6] As a reversible ATP-competitive inhibitor, SB-505124 has become an invaluable tool in dissecting the complexities of the TGF-β signaling pathway and holds therapeutic potential in conditions where this pathway is dysregulated, such as in fibrosis and cancer.[1][7][8] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental data for this compound, intended for researchers and professionals in drug development.

Physicochemical Properties

This compound is the hydrochloride salt of 2-(5-benzo[1][7]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine.[1][8] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 356559-13-2 | [4][7][9] |

| Molecular Formula | C₂₀H₂₁N₃O₂ · HCl | [4] |

| Molecular Weight | 371.86 g/mol | [10] |

| Appearance | Yellow powder | |

| Solubility | Soluble in DMSO (up to 100 mM) and 2eq. HCl (up to 100 mM). Insoluble in water. | [2][7] |

| Storage | Store desiccated at 2–8 °C for long-term stability. Stock solutions in DMSO can be stored at -20°C. | [7] |

Mechanism of Action

The TGF-β superfamily of ligands, which includes TGF-βs, activins, and bone morphogenetic proteins (BMPs), plays a critical role in a myriad of cellular processes.[7] Signaling is initiated by the ligand binding to a type II receptor, which then recruits and phosphorylates a type I receptor (ALK). This activation of the type I receptor kinase leads to the phosphorylation of downstream effector proteins, primarily the Smad proteins.

SB-505124 selectively inhibits the kinase activity of ALK4, ALK5, and ALK7.[1][5][6] This inhibition prevents the subsequent phosphorylation and activation of the receptor-regulated Smads (R-Smads), Smad2 and Smad3.[1][6] Consequently, the formation of the Smad2/3/4 complex, its translocation to the nucleus, and the subsequent regulation of target gene expression are all blocked. It is important to note that SB-505124 does not inhibit the BMP signaling pathway, which involves ALK1, ALK2, ALK3, and ALK6, demonstrating its selectivity.[1][2][3]

References

- 1. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. SB 505124 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 6. [PDF] SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. biocrick.com [biocrick.com]

- 10. targetmol.com [targetmol.com]

SB-505124 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SB-505124 hydrochloride, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptors. This document details the compound's core properties, mechanism of action, and provides established experimental protocols for its use in scientific research.

Core Properties of SB-505124

SB-505124 is a small molecule inhibitor that acts as a reversible ATP-competitive inhibitor of activin receptor-like kinase (ALK) 5, also known as TGF-β type I receptor kinase. It also demonstrates inhibitory activity against ALK4 and ALK7. The hydrochloride salt is a common formulation used in research.

Table 1: Physicochemical Properties of SB-505124 and its Hydrochloride Salt

| Property | SB-505124 (Free Base) | This compound |

| Molecular Formula | C₂₀H₂₁N₃O₂ | C₂₀H₂₁N₃O₂ • HCl |

| Molecular Weight | 335.40 g/mol [1][2][3] | 371.9 g/mol [4] |

| CAS Number | 694433-59-5[1][2] | 356559-13-2[4][5] |

| Appearance | Yellow powder[1] | Solid[4] |

| Purity | ≥98% (HPLC)[1][2] | ≥98%[4] |

| Solubility | Soluble to 100 mM in DMSO[2] | Soluble to 100 mM in 2eq. HCl[2] |

Mechanism of Action and Signaling Pathway

SB-505124 selectively inhibits the kinase activity of the TGF-β type I receptors ALK4, ALK5, and ALK7.[2][6] This inhibition prevents the phosphorylation of downstream signaling molecules, primarily the receptor-regulated Smads (R-Smads), Smad2 and Smad3. The prevention of Smad phosphorylation blocks their subsequent complex formation with Smad4 and translocation to the nucleus, thereby inhibiting the transcription of TGF-β target genes.

Quantitative Data

SB-505124 exhibits high potency for its target receptors, with selectivity over other kinases.

Table 2: Inhibitory Activity of SB-505124

| Target | IC₅₀ (nM) | Assay Type | Reference |

| ALK5 (TGF-βRI) | 47 ± 5 | Cell-free kinase assay | [2][6] |

| ALK4 | 129 | Cell-free kinase assay | [2][6] |

| ALK7 | - | Inhibits ALK7-induced Smad2 phosphorylation | [4] |

| ALK1, ALK2, ALK3, ALK6 | >10,000 | Cell-free kinase assay | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving SB-505124.

In Vitro Kinase Assay

This protocol is used to determine the direct inhibitory effect of SB-505124 on the kinase activity of its target receptors.

Materials:

-

Recombinant kinase domain of ALK5

-

GST-tagged Smad3

-

This compound

-

Kinase assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

ATP (3 µM)

-

[γ-³³P]ATP (0.5 µCi)

-

P-81 phosphocellulose paper

-

0.5% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing 65 nM of the ALK5 kinase domain and 184 nM of GST-Smad3 in the kinase assay buffer.[1][2]

-

Add varying concentrations of SB-505124 or vehicle control (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP and [γ-³³P]ATP.

-

Incubate the reaction for 3 hours at 30°C.

-

Stop the reaction and spot the mixture onto P-81 phosphocellulose paper.

-

Wash the P-81 paper three times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.[2]

-

Measure the amount of incorporated ³³P into the GST-Smad3 substrate using a scintillation counter.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Smad2 Phosphorylation

This protocol allows for the assessment of SB-505124's effect on TGF-β-induced Smad2 phosphorylation in a cellular context.

Materials:

-

Cell line of interest (e.g., HaCaT, A549)

-

Cell culture medium

-

This compound

-

TGF-β1

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of SB-505124 or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes. Include a non-stimulated control group.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells with ice-cold RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Prepare protein samples with Laemmli buffer and denature by heating.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Smad2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total Smad2 and the loading control to ensure equal protein loading.

Conclusion

This compound is a valuable research tool for investigating the TGF-β signaling pathway. Its high potency and selectivity make it a reliable inhibitor for both in vitro and cell-based assays. The experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies. As with any chemical reagent, it is crucial to follow appropriate safety and handling procedures.

References

- 1. SB-505124 | TGF-beta/Smad | ALK | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. SB505124 | TGF-β (transforming growth factor-β) inhibitor | ALK4/5 inhibitor | CAS 694433-59-5 | SB-505124 | ALK4/5/7 抑制剂 | 美国InvivoChem [invivochem.cn]

- 5. SB-505124 HCl | inhibitor of TGFβR (TGF-β Receptor type I receptor) | CAS 356559-13-2 | this compound | ALK4/5/7 抑制剂 | 美国InvivoChem [invivochem.cn]

- 6. rndsystems.com [rndsystems.com]

An In-Depth Technical Guide to SB-505124 Hydrochloride: A Selective TGF-β Type I Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-505124 hydrochloride is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases, specifically the activin receptor-like kinase (ALK) 4, ALK5, and ALK7.[1][2][3] By targeting these key receptors, SB-505124 effectively blocks the canonical Smad-dependent signaling pathway, making it an invaluable tool for investigating the multifaceted roles of TGF-β signaling in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and detailed protocols for its application in key experimental assays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

| Property | Value | Reference |

| Chemical Name | 2-(4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)-1H-imidazol-5-yl)-6-methyl-pyridine hydrochloride | [4] |

| Molecular Formula | C₂₀H₂₁N₃O₂ · HCl | [4] |

| Molecular Weight | 371.9 g/mol | [1] |

| CAS Number | 356559-13-2 | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% (HPLC) | [4] |

| Solubility | Soluble in DMSO (to 100 mM) and in 2eq. HCl (to 100 mM). Insoluble in water. Acetonitrile: Slightly soluble (0.1-1 mg/ml). | [1][4] |

| Storage | Store at -20°C. | [4] |

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

SB-505124 exerts its inhibitory effects by acting as an ATP-competitive inhibitor of the kinase domains of ALK4, ALK5, and ALK7.[5] This inhibition prevents the phosphorylation and subsequent activation of the downstream signaling molecules, Smad2 and Smad3. In the canonical TGF-β pathway, the binding of a TGF-β ligand to its type II receptor (TβRII) induces the recruitment and phosphorylation of the type I receptor (TβRI), which is typically ALK5. The activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and this complex translocates to the nucleus to regulate the transcription of target genes. By blocking the kinase activity of ALK5, SB-505124 effectively halts this signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SB-505124 | TGF-beta/Smad | ALK | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

The Function of SB-505124 in Fibrosis: A Technical Guide

Executive Summary: Fibrosis, a condition marked by the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ failure. A central mediator in this pathological process is the Transforming Growth Factor-beta (TGF-β) signaling pathway. SB-505124 has emerged as a critical research tool and potential therapeutic precursor due to its function as a potent and selective small molecule inhibitor of the TGF-β type I receptors, specifically Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7. By targeting the kinase activity of these receptors, SB-505124 effectively blocks the downstream phosphorylation of Smad2 and Smad3, key transducers of pro-fibrotic signals. This guide provides an in-depth examination of the mechanism of action of SB-505124, supported by quantitative data, detailed experimental protocols, and visualizations of its role in the context of fibrosis.

The TGF-β Signaling Pathway in Fibrosis

The TGF-β signaling cascade is a fundamental pathway in cellular regulation, governing processes like proliferation, differentiation, and apoptosis.[1] However, its dysregulation is a hallmark of fibrotic diseases.[2][3][4] The canonical pathway is initiated when TGF-β binds to its type II receptor (TβRII), a serine/threonine kinase. This binding recruits and phosphorylates a type I receptor, predominantly ALK5 in the context of fibrosis.[5] The activated ALK5 kinase then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes, including those encoding ECM proteins like collagen and fibronectin, thereby driving the fibrotic process.[6][7]

SB-505124: A Selective TGF-β Type I Receptor Inhibitor

Mechanism of Action

SB-505124, chemically known as 2-(5-benzo[8][9]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride, is a small molecule inhibitor that functions as a reversible, ATP-competitive inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7.[6][8][10] By occupying the ATP-binding cleft of the ALK5 kinase domain, SB-505124 prevents the phosphorylation and subsequent activation of downstream Smad2 and Smad3 proteins.[6][8][9] This targeted inhibition effectively halts the transduction of pro-fibrotic signals originating from TGF-β.[8] The crystal structure of the TβRI (ALK5) intracellular domain in complex with SB-505124 has been elucidated, providing a molecular-level understanding of this inhibition.[6]

Specificity and Potency

SB-505124 demonstrates high selectivity for ALK4, ALK5, and ALK7, with no significant inhibitory activity against other related receptors such as ALK1, ALK2, ALK3, or ALK6.[8][9] This selectivity is crucial for minimizing off-target effects. Furthermore, studies have shown that SB-505124 is approximately three to five times more potent than the related, well-characterized ALK5 inhibitor, SB-431542.[6][8][9]

| Target Kinase Domain | IC₅₀ Value | Reference |

| ALK5 | 47 ± 5 nM | [11] |

| ALK4 | 129 ± 11 nM | [11] |

| ALK2 | > 10 µM | [11] |

| p38 MAPK | 10.6 ± 1.8 µM | [11] |

Table 1: Inhibitory Potency of SB-505124 against various kinase domains. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the high potency and selectivity of SB-505124 for ALK5 and ALK4 over other kinases.

Visualizing the Molecular and Cellular Impact of SB-505124

References

- 1. scbt.com [scbt.com]

- 2. Frontiers | Targeting Growth Factor and Cytokine Pathways to Treat Idiopathic Pulmonary Fibrosis [frontiersin.org]

- 3. Therapeutic potential of targeting kinase inhibition in patients with idiopathic pulmonary fibrosis [e-jyms.org]

- 4. The Role of TGF-β Signaling in Lung Cancer Associated with Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Human transforming growth factor β type I receptor in complex with kinase inhibitor SB505124 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TGF-β/Smad signaling in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7. | Semantic Scholar [semanticscholar.org]

- 10. apexbt.com [apexbt.com]

- 11. researchgate.net [researchgate.net]

SB-505124 Hydrochloride: A Technical Guide for Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-505124 hydrochloride is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases, specifically targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2][3] By competitively binding to the ATP-binding site of these receptors, SB-505124 effectively blocks the canonical Smad-dependent signaling pathway, as well as non-Smad pathways, which are implicated in various aspects of cancer progression, including cell proliferation, invasion, and immune evasion.[3][4][5] This technical guide provides an in-depth overview of SB-505124, including its mechanism of action, chemical properties, and its application in oncology research, with a focus on quantitative data and detailed experimental protocols.

Introduction

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of a wide array of cellular processes.[4] In the context of cancer, TGF-β can act as both a tumor suppressor in the early stages and a promoter of tumor progression in later stages, where it contributes to epithelial-mesenchymal transition (EMT), angiogenesis, and immunosuppression.[4][6][7] The development of selective inhibitors targeting the TGF-β pathway, such as SB-505124, provides a valuable tool for both basic research and as a potential therapeutic strategy.[2] SB-505124 has demonstrated greater potency and lower cellular toxicity compared to earlier inhibitors like SB-431542.[2]

Chemical and Physical Properties

This compound is the hydrochloride salt of 2-(5-benzo[1][8]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine.[2] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₁N₃O₂ · HCl | [9] |

| Molecular Weight | 335.40 g/mol (free base) | [9] |

| CAS Number | 694433-59-5 (free base) | |

| Appearance | Yellow powder | N/A |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (up to 113.33 mg/mL) and 2eq. HCl | [9] |

| Storage | Store at -20°C |

Mechanism of Action

SB-505124 exerts its inhibitory effects by selectively targeting the kinase domains of ALK4, ALK5, and ALK7, which are the type I receptors for TGF-β and activin.[1][2] This inhibition prevents the phosphorylation of downstream signaling mediators, primarily Smad2 and Smad3.[2][4] The inhibition of Smad phosphorylation blocks their subsequent complex formation with Smad4 and translocation to the nucleus, thereby preventing the transcription of TGF-β target genes.[4] Additionally, SB-505124 has been shown to inhibit TGF-β-induced activation of non-Smad pathways, including the p38 MAPK pathway.[1][5]

Quantitative Data

The inhibitory activity of SB-505124 has been quantified against its primary targets and in various cancer cell lines.

Kinase Inhibitory Activity

| Target | IC₅₀ (nM) | Reference |

| ALK4 (ACVR1B) | 129 | [1] |

| ALK5 (TGFBR1) | 47 | [1] |

| ALK7 (ACVR1C) | Inhibits | [3] |

| p38 MAPKα | 10,600 | [5] |

Anti-proliferative Activity in Cancer Cell Lines (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of SB-505124 in a panel of cancer cell lines from the Genomics of Drug Sensitivity in Cancer database.[10]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Adenocarcinoma | >10 |

| MCF7 | Breast Adenocarcinoma | >10 |

| U-87 MG | Glioblastoma | >10 |

| HCT116 | Colon Carcinoma | >10 |

| PC-3 | Prostate Adenocarcinoma | >10 |

| Additional cell line data available from the source. |

Note: The high IC₅₀ values for proliferation may reflect that the primary effect of TGF-β inhibition in many cancer cell lines is not cytotoxic but rather cytostatic or affects other processes like migration and invasion.

Experimental Protocols

This section provides detailed methodologies for key experiments involving SB-505124.

Western Blot Analysis of Phospho-Smad2

This protocol is for assessing the inhibition of TGF-β-induced Smad2 phosphorylation by SB-505124.[11][12][13]

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium

-

Serum-free medium

-

Recombinant human TGF-β1

-

This compound

-

DMSO (vehicle)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat cells with various concentrations of SB-505124 (e.g., 0.1, 1, 10 µM) or DMSO for 1 hour.

-

Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 100-200 µL of lysis buffer on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-Smad2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Smad2 as a loading control.

-

Cell Viability/Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of SB-505124 on cancer cell viability and proliferation.[8][14][15][16][17]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of SB-505124 in complete medium.

-

Replace the medium in the wells with 100 µL of medium containing the desired concentrations of SB-505124 or vehicle (DMSO).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Carefully aspirate the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

In Vivo Xenograft Tumor Growth Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SB-505124 in a mouse xenograft model.[1][18][19][20]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line (e.g., A549 human lung adenocarcinoma)

-

Matrigel (optional)

-

This compound

-

Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[9]

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).

-

Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer SB-505124 (e.g., 5 mg/kg) or vehicle daily via intraperitoneal (i.p.) injection.[1]

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).

-

Conclusion

This compound is a valuable research tool for investigating the role of the TGF-β signaling pathway in oncology. Its selectivity and potency make it a suitable compound for both in vitro and in vivo studies aimed at understanding the complex mechanisms of tumor progression and for the preclinical evaluation of TGF-β-targeted therapies. The protocols and data presented in this guide are intended to provide a comprehensive resource for researchers utilizing SB-505124 in their cancer research endeavors. Further investigation into the clinical applications of SB-505124 and similar TGF-β inhibitors is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. TGF-β-induced epithelial-to-mesenchymal transition proceeds through stepwise activation of multiple feedback loops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TGF-beta1-induced epithelial-to-mesenchymal transition and therapeutic intervention in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Drug: SB505124 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 11. Molecular Vision: Sapitro, Mol Vis 2010; 16:1880-1892. Figure 3 [molvis.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. broadpharm.com [broadpharm.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. theranib.com [theranib.com]

- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SB-505124 in Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-505124 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptors ALK4 (Activin Receptor-Like Kinase 4), ALK5 (TGF-β Type I Receptor), and ALK7. By competitively binding to the ATP-binding site of these receptors, SB-505124 effectively blocks the canonical TGF-β/Smad signaling pathway, a critical regulator of numerous cellular processes including proliferation, apoptosis, and differentiation. This targeted inhibition makes SB-505124 an invaluable tool in stem cell research, enabling the directed differentiation of pluripotent stem cells (PSCs) into specific lineages and providing a means to dissect the intricate signaling networks governing cell fate decisions. This technical guide provides an in-depth overview of the mechanism of action of SB-505124, detailed experimental protocols for its use in stem cell differentiation, and quantitative data on its efficacy.

Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway

The TGF-β superfamily, which includes TGF-βs, Activins, and Nodal, plays a pivotal role in embryonic development and tissue homeostasis.[1] Signaling is initiated by the binding of a ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the type II receptor. The activated type I receptor then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[2]

Phosphorylated Smad2/3 proteins form a complex with the common mediator Smad4, which then translocates to the nucleus.[2] In the nucleus, this Smad complex acts as a transcription factor, binding to specific DNA sequences and recruiting co-activators or co-repressors to regulate the expression of target genes that control cell fate.

SB-505124 selectively inhibits the kinase activity of ALK4, ALK5, and ALK7, preventing the phosphorylation of Smad2 and Smad3 and thereby blocking the downstream signaling cascade.[2] This targeted inhibition allows for precise control over the TGF-β pathway, making it possible to direct stem cell differentiation away from lineages promoted by TGF-β signaling and towards alternative fates.

Figure 1: TGF-β/Smad Signaling Pathway and the inhibitory action of SB-505124.

Quantitative Data on SB-505124 Activity

The efficacy of SB-505124 as a selective inhibitor is demonstrated by its half-maximal inhibitory concentration (IC50) values against various ALK receptors.

| Target Receptor | IC50 (nM) | Reference |

| ALK4 | 129 | [2] |

| ALK5 | 47 | [2] |

| ALK7 | Not specified, but inhibited | [2] |

| ALK1, ALK2, ALK3, ALK6 | Not inhibited | [2] |

Table 1: In vitro kinase inhibitory activity of SB-505124.

The effective concentration of SB-505124 in cell culture can vary depending on the cell type and the specific differentiation protocol. The following table summarizes concentrations used in various studies.

| Application | Cell Type | Concentration | Observed Effect | Reference |

| Inhibition of Osteoblast Differentiation | Human Mesenchymal Stem Cells | Not specified | Downregulation of osteoblast-related genes | [3] |

| Neural Induction (Dual SMAD Inhibition) | Human Pluripotent Stem Cells | 10 µM (SB-431542) | Rapid differentiation to early neuroectoderm | [4][5] |

| Definitive Endoderm Differentiation | Human Pluripotent Stem Cells | Varies (in combination with other factors) | Promotion of endodermal markers | [6] |

Table 2: Effective concentrations of SB-505124 and related inhibitors in stem cell differentiation protocols.

Experimental Protocols

General Handling and Preparation of SB-505124 Stock Solution

SB-505124 is typically supplied as a lyophilized powder.

-

Reconstitution: To prepare a concentrated stock solution (e.g., 10 mM), reconstitute the lyophilized powder in an appropriate solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to six months.

-

Working Solution: When ready to use, thaw an aliquot at room temperature. Dilute the stock solution directly into the cell culture medium to the final desired working concentration immediately before use.

Protocol for Directed Differentiation of Human Pluripotent Stem Cells to Neural Progenitors (Dual SMAD Inhibition)

This protocol is adapted from the widely used dual SMAD inhibition strategy for neural induction.[4][5] While the original protocols often cite SB-431542, SB-505124 can be used as a more potent substitute.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Matrigel-coated culture plates

-

hPSC maintenance medium

-

Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)

-

SB-505124 (or SB-431542)

-

Noggin (BMP inhibitor)

-

Accutase

-

Y-27632 (ROCK inhibitor)

Procedure:

-

Cell Plating: Culture hPSCs to confluency on Matrigel-coated plates. Dissociate the cells into a single-cell suspension using Accutase. Plate the cells at a high density (e.g., 2 x 10^5 cells/cm²) on new Matrigel-coated plates in hPSC maintenance medium supplemented with 10 µM Y-27632.

-

Initiation of Differentiation (Day 0): The day after plating, when the cells have formed a monolayer, replace the medium with neural induction medium supplemented with 10 µM SB-505124 and 100-200 ng/mL Noggin.

-

Maintenance of Differentiation (Days 1-10): Change the neural induction medium containing SB-505124 and Noggin every other day.

-

Characterization: By day 10-12, the cells should exhibit a neural progenitor morphology. The efficiency of differentiation can be assessed by immunocytochemistry or flow cytometry for neural progenitor markers such as PAX6 and SOX1.

Figure 2: Experimental workflow for neural differentiation via dual SMAD inhibition.

Protocol for Directed Differentiation of Human Pluripotent Stem Cells to Definitive Endoderm

Inhibition of TGF-β signaling with SB-505124 can be a component of protocols to direct differentiation towards definitive endoderm, often by creating a more permissive environment for other signaling pathways to act. However, the primary driver for definitive endoderm formation is typically the activation of the Nodal/Activin A signaling pathway.[6] The following is a generalized protocol where SB-505124 can be incorporated.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Matrigel-coated culture plates

-

hPSC maintenance medium

-

Definitive endoderm differentiation medium (e.g., RPMI 1640 with B27 supplement)

-

Activin A

-

CHIR99021 (GSK3 inhibitor)

-

SB-505124

-

Accutase

-

Y-27632 (ROCK inhibitor)

Procedure:

-

Cell Plating: Plate hPSCs as single cells at a defined density on Matrigel-coated plates in hPSC maintenance medium with 10 µM Y-27632.

-

Initiation of Differentiation (Day 0): Once cells reach the desired confluency, replace the medium with definitive endoderm differentiation medium containing a high concentration of Activin A (e.g., 100 ng/mL) and a GSK3 inhibitor like CHIR99021 (e.g., 1-3 µM). SB-505124 can be added at this stage (e.g., 1-10 µM) to ensure complete blockage of any autocrine TGF-β signaling that might interfere with definitive endoderm specification.

-

Progression of Differentiation (Days 1-4): Continue to culture the cells in definitive endoderm differentiation medium with Activin A. The inclusion of CHIR99021 and SB-505124 may be limited to the first 24-48 hours.

-

Characterization: After 4-5 days, the cells should have differentiated into definitive endoderm. This can be confirmed by analyzing the expression of key markers such as SOX17 and FOXA2 via immunocytochemistry, qPCR, or flow cytometry for the surface marker CXCR4.

Figure 3: Experimental workflow for definitive endoderm differentiation.

Conclusion

SB-505124 is a powerful and selective tool for manipulating the TGF-β signaling pathway in stem cell research. Its ability to potently inhibit ALK4, ALK5, and ALK7 allows for the precise direction of stem cell fate, facilitating the generation of specific cell lineages for basic research, disease modeling, and regenerative medicine applications. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize SB-505124 in their experimental workflows. As our understanding of the complex signaling networks that govern stem cell differentiation continues to grow, the utility of specific and potent small molecule inhibitors like SB-505124 will undoubtedly become even more critical.

References

- 1. Enhanced differentiation of human embryonic stem cells to mesenchymal progenitors by inhibition of TGF-beta/activin/nodal signaling using SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient endoderm induction from human pluripotent stem cells by logically directing signals controlling lineage bifurcations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neural induction – Dual SMAD inhibition - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for differentiation of human pluripotent stem cells into definitive endoderm lineage in a chemically defined and growth factor-free system - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Downstream Effects of SB-505124 Hydrochloride on Smad2

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-505124 hydrochloride is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases, specifically targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1] Its inhibitory action is central to the modulation of the canonical TGF-β signaling pathway, with significant downstream consequences for the phosphorylation and nuclear translocation of Smad2, a key intracellular mediator. This technical guide provides an in-depth overview of the mechanism of action of SB-505124, its quantitative effects on Smad2 signaling, detailed experimental protocols for assessing these effects, and visual representations of the involved signaling pathways and experimental workflows.

Introduction to this compound and the TGF-β/Smad2 Pathway

The TGF-β signaling pathway is a critical regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[2][3] Dysregulation of this pathway is implicated in a variety of pathological conditions, most notably fibrosis and cancer.[1] The canonical pathway is initiated by the binding of a TGF-β superfamily ligand to a type II receptor, which then recruits and phosphorylates a type I receptor, such as ALK5.[4][5] The activated type I receptor subsequently phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[5]

Phosphorylated Smad2 (pSmad2) forms a heteromeric complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[5][6] this compound, as a reversible ATP-competitive inhibitor of ALK4 and ALK5, directly intervenes in this cascade by preventing the initial phosphorylation of Smad2.[7][8] This blockade of Smad2 activation is the primary mechanism through which SB-505124 exerts its effects on TGF-β signaling.

Quantitative Data on this compound's Activity

The inhibitory potency of SB-505124 has been quantified in various in vitro and cell-based assays. The following tables summarize the key quantitative data regarding its inhibitory concentrations and effects on Smad2 phosphorylation.

Table 1: Inhibitory Potency (IC50) of SB-505124

| Target Kinase | IC50 Value (nM) | Assay Type | Reference(s) |

| ALK5 (TGF-βRI) | 47 | Cell-free kinase assay | [8][9] |

| ALK4 | 129 | Cell-free kinase assay | [8][9] |

| ALK7 | Inhibits | Cell-based assay | [1][10] |

| ALK2 | No inhibition (up to 10 µM) | Cell-free kinase assay | [7][9] |

Table 2: Cellular Effects of SB-505124 on Smad2 Phosphorylation

| Cell Line | SB-505124 Concentration | Effect on TGF-β-induced pSmad2 | Reference(s) |

| HepG2 (human liver cancer) | Concentration-dependent | Inhibition | [7] |

| C2C12 (mouse myoblasts) | Concentration-dependent | Inhibition | [7] |

| Mv1Lu (mink lung) | Concentration-dependent | Inhibition | [7] |

| COS-1 | Not specified | Suppression of endogenous pSmad2 | [7] |

| Primary Chondrocytes | 5 µM | Inhibition of TGF-β1-induced pSmad2 | [11][12] |

| FaO (hepatocellular carcinoma) | 1 µM | Inhibition | [10] |

Signaling Pathways and Mechanism of Action

The interaction of SB-505124 with the TGF-β signaling pathway is depicted in the following diagrams.

Experimental Protocols

To investigate the downstream effects of SB-505124 on Smad2, several key experimental techniques are employed. The following sections provide detailed methodologies for these assays.

In Vitro Kinase Assay for ALK5 Inhibition

This assay directly measures the ability of SB-505124 to inhibit the kinase activity of ALK5.

Methodology:

-

Reagents:

-

Recombinant human GST-tagged ALK5 kinase domain.

-

Recombinant human GST-tagged Smad3 (as a substrate).[7]

-

Kinase assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT).[7]

-

ATP solution (3 µM) containing [γ-³³P]ATP (0.5 µCi).[7]

-

This compound dissolved in DMSO to various concentrations.

-

P-81 phosphocellulose paper or similar capture membrane.[7]

-

0.5% phosphoric acid for washing.[7]

-

-

Procedure: a. Prepare a reaction mixture containing 65 nM GST-ALK5 and 184 nM GST-Smad3 in kinase assay buffer.[7] b. Add varying concentrations of SB-505124 or DMSO (vehicle control) to the reaction mixture and incubate for a specified time (e.g., 30 minutes) at room temperature. c. Initiate the kinase reaction by adding the ATP solution containing [γ-³³P]ATP. d. Incubate the reaction for 3 hours at 30°C.[7] e. Stop the reaction and spot the mixture onto P-81 paper. f. Wash the P-81 paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.[7] g. Measure the incorporated radioactivity using a scintillation counter. h. Calculate the percentage of inhibition at each concentration of SB-505124 and determine the IC50 value.

Western Blot Analysis of Smad2 Phosphorylation

This is a standard method to assess the levels of phosphorylated Smad2 in cell lysates following treatment with TGF-β and SB-505124.

Methodology:

-

Cell Culture and Treatment: a. Plate cells of interest (e.g., HaCaT, A549) in 6-well plates and grow to 80-90% confluency.[3] b. Serum-starve the cells overnight to reduce basal signaling. c. Pre-treat the cells with various concentrations of SB-505124 or DMSO for 1-2 hours.[3] d. Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for 30-60 minutes to induce Smad2 phosphorylation.[3]

-

Cell Lysis and Protein Quantification: a. Wash the cells twice with ice-cold PBS.[3] b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: a. Denature protein samples by boiling in Laemmli buffer. b. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3] d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for phospho-Smad2 (Ser465/467) overnight at 4°C.[3][13] f. Wash the membrane three times with TBST. g. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3] h. Wash the membrane again and detect the signal using an ECL substrate.[3] i. To normalize for protein loading, strip the membrane and re-probe with an antibody against total Smad2 or a housekeeping protein like GAPDH or β-actin.[3]

Immunofluorescence for Smad2 Nuclear Translocation

This technique visualizes the subcellular localization of Smad2 and determines whether SB-505124 prevents its TGF-β-induced translocation to the nucleus.

Methodology:

-

Cell Culture and Treatment: a. Grow cells on glass coverslips in a multi-well plate. b. Treat the cells with SB-505124 and TGF-β1 as described in the western blot protocol.

-

Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[14]

-

Immunostaining: a. Wash the cells with PBS. b. Block with a suitable blocking buffer (e.g., 10% normal donkey serum in PBS with 0.1% Triton X-100) for 1-2 hours.[14] c. Incubate with a primary antibody against total Smad2 overnight at 4°C.[15] d. Wash the cells three times with PBS. e. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.[14] f. Wash the cells three times with PBS. g. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: a. Mount the coverslips on microscope slides. b. Acquire images using a fluorescence or confocal microscope. c. Analyze the images to assess the localization of Smad2 (cytoplasmic vs. nuclear) in the different treatment groups.

Conclusion

This compound is a well-characterized and selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7. Its primary downstream effect is the potent, concentration-dependent inhibition of Smad2 phosphorylation. This action effectively blocks the canonical TGF-β signaling cascade at an early stage, preventing the nuclear translocation of Smad2 and the subsequent regulation of target gene expression. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the impact of SB-505124 and other potential inhibitors on this critical signaling pathway. The data and methodologies presented herein are essential for professionals in basic research and drug development focused on diseases driven by aberrant TGF-β signaling.

References

- 1. SB-505124 is a selective inhibitor of transforming growth factor-beta type I receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 3. benchchem.com [benchchem.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF-beta-induced nuclear localization of Smad2 and Smad3 in Smad4 null cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SB-505124 | TGF-beta/Smad | ALK | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phospho-SMAD2 (Ser465, Ser467) Polyclonal Antibody (44-244G) [thermofisher.com]

- 14. Protocol for immunofluorescence detection and quantification of phosphorylated SMAD proteins in human blastocysts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nuclear export of Smad2 and Smad3 by RanBP3 facilitates termination of TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: SB-505124 Hydrochloride for In Vitro Research

Audience: Researchers, scientists, and drug development professionals.